N-[2-(furan-2-carbonylamino)pyridin-3-yl]furan-2-carboxamide
Description
N-[2-(furan-2-carbonylamino)pyridin-3-yl]furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring and two furan rings, which are known for their aromatic properties
Properties
IUPAC Name |
N-[2-(furan-2-carbonylamino)pyridin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c19-14(11-5-2-8-21-11)17-10-4-1-7-16-13(10)18-15(20)12-6-3-9-22-12/h1-9H,(H,17,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAHHFBODBWOJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-carbonylamino)pyridin-3-yl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-carbonylamino)pyridin-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the furan and pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Furanones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-[2-(furan-2-carbonylamino)pyridin-3-yl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-carbonylamino)pyridin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The furan and pyridine rings facilitate binding through π-π interactions and hydrogen bonding. The exact pathways depend on the specific application, such as inhibiting microbial growth or modulating inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)furan-2-carboxamide
- N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Uniqueness
N-[2-(furan-2-carbonylamino)pyridin-3-yl]furan-2-carboxamide is unique due to the presence of two furan rings, which enhance its aromaticity and potential for π-π interactions. This structural feature distinguishes it from similar compounds and contributes to its unique chemical and biological properties .
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